(5Z)-3-(4-chlorophenyl)-2-imino-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one
Overview
Description
(5Z)-3-(4-chlorophenyl)-2-imino-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core, substituted with chlorophenyl and trifluoromethoxyphenyl groups, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-chlorophenyl)-2-imino-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-amino-5-(4-trifluoromethoxyphenyl)-2,3-dihydro-1,3-thiazole-4-one under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial in industrial settings to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(4-chlorophenyl)-2-imino-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the imino group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(5Z)-3-(4-chlorophenyl)-2-imino-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-chlorophenyl)-2-imino-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 4-(Trifluoromethyl)phenol
Uniqueness
Compared to similar compounds, (5Z)-3-(4-chlorophenyl)-2-imino-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and trifluoromethoxyphenyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
(5Z)-3-(4-chlorophenyl)-2-imino-5-[[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF3N2O3S/c22-13-3-5-14(6-4-13)27-19(28)18(31-20(27)26)11-16-9-10-17(29-16)12-1-7-15(8-2-12)30-21(23,24)25/h1-11,26H/b18-11-,26-20? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWODWXVGJNGIK-OVWOPLSRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=N)S3)C4=CC=C(C=C4)Cl)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=N)S3)C4=CC=C(C=C4)Cl)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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